Illudalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido iludálico es un producto natural fúngico conocido por sus propiedades bioactivas, particularmente como un inhibidor selectivo de las protein tirosina fosfatasas (PTP). Ha despertado un interés significativo debido a sus potenciales aplicaciones terapéuticas, especialmente en el tratamiento de enfermedades relacionadas con las PTP .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido iludálico ha evolucionado a lo largo de los años, con la síntesis inicial de 17 pasos reportada en 1977 siendo progresivamente refinada. Un método reciente notable involucra un proceso de dos pasos: benzannulation convergente [4 + 2] seguido de manipulaciones de grupo funcional coordinadas en un solo paso . El farmacoforo trifuncional clave del ácido iludálico se puede preparar a partir de 3,3-dimetilciclopentanona en una secuencia lineal más larga de cinco pasos .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para el ácido iludálico no están ampliamente documentados, las rutas sintéticas optimizadas desarrolladas en investigaciones recientes sugieren un potencial para la producción escalable. El uso de bloques de construcción modulares fácilmente disponibles y condiciones de reacción eficientes son prometedoras para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido iludálico experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar su estructura y mejorar su bioactividad .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación del ácido iludálico incluyen agentes de benzannulation, reactivos de formilación y catalizadores para manipulaciones coordinadas de grupos funcionales . Las condiciones de reacción son típicamente suaves a moderadas, asegurando altos rendimientos y selectividad .

Productos principales

Los productos principales formados a partir de las reacciones que involucran el ácido iludálico son sus análogos, que se ha demostrado que inhiben de manera potente y selectiva la subfamilia LAR de PTP .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Synthetic Strategies

Illudalic acid serves as a model compound for developing new synthetic strategies and exploring structure-activity relationships. Its complex structure has driven innovation in synthetic methodologies, leading to more efficient production routes over the years.

Synthesis Efficiency

Recent advancements have significantly improved the synthesis of this compound. A notable method involves a two-step process that reduces the number of steps from the original 17 to just 5, achieving yields that facilitate further pharmacological exploration. The following table summarizes the evolution of synthetic methods:

| Year | Methodology | Steps | Yield (%) |

|---|---|---|---|

| 1977 | Original synthesis | 17 | 1.1 |

| 2008 | Modified approach | 16 | 2.4 |

| 2019 | Further modifications | 20 | 7.7 |

| 2021 | Current method | 5 | >100 mg |

This compound exhibits significant biological activity as a selective inhibitor of the LAR subfamily of PTPs. This inhibition is achieved through covalent bonding with the catalytic cysteine residue of the enzyme, effectively blocking its activity.

Mechanism of Action

The mechanism involves time-dependent inhibition that is sensitive to pH levels. For instance, at pH 6.5, the IC50 value is approximately 2.1±0.2μM, while it increases to 52±10nM at pH 7.5 . This pH dependency highlights the compound's potential in targeted therapies where pH variations are significant.

Therapeutic Applications

This compound and its analogs have shown promise in treating diseases linked to PTPs, such as cancer and autoimmune disorders.

Case Studies

Recent studies have demonstrated that derivatives of this compound can inhibit PHPT1 activity, which is implicated in several disease pathways. Four out of seven analogs tested exhibited IC50 values below 5μM, with the most potent compound showing an IC50 value of 3.4±0.7μM . These findings suggest that this compound derivatives could serve as effective chemical tools for studying PHPT1's biological roles and therapeutic potential.

Industrial Applications

The efficient synthesis of this compound opens avenues for industrial applications in pharmaceuticals and bioactive compounds development. The streamlined synthetic routes developed in recent research suggest potential for scalable production.

Mecanismo De Acción

El ácido iludálico ejerce sus efectos inhibiendo selectivamente la subfamilia LAR de PTP. Lo logra a través de la ligación covalente con el residuo de cisteína catalítico de la enzima, bloqueando así su actividad . Este mecanismo está respaldado por análisis espectrometricos de masas y mutacionales .

Comparación Con Compuestos Similares

El ácido iludálico es único debido a su inhibición selectiva de la subfamilia LAR de PTP. Compuestos similares incluyen:

Ácido norstictico: Comparte similitudes estructurales y ha mostrado promesa como inhibidor de PTP.

Iludina: Un congénere alcaloide del ácido iludálico, sintetizado a través de una ruta similar.

Indanos y tetralinas análogos: Estos compuestos presentan el mismo farmacoforo y se han preparado mediante rutas sintéticas similares.

El ácido iludálico destaca por su eficiencia en la síntesis y su potente bioactividad, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

Illudalic acid is a naturally occurring compound derived from fungi, notable for its potential as a selective inhibitor of protein tyrosine phosphatases (PTPs), particularly the leukocyte common antigen-related (LAR) subfamily. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by various research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound has historically posed challenges due to its complex structure. Recent advancements have led to more efficient synthetic routes. For instance, a two-step convergent synthesis has been developed that significantly reduces the number of steps required to produce this compound from simple precursors. This method utilizes benzannulation and coordinated functional group manipulations, achieving yields that allow for further pharmacological exploration .

Table 1: Comparison of Synthetic Routes to this compound

| Year | Methodology | Steps | Yield (%) |

|---|---|---|---|

| 1977 | Original synthesis | 17 | 1.1 |

| 2008 | Modified approach | 16 | 2.4 |

| 2019 | Further modifications | 20 | 7.7 |

| 2021 | Current method | 5 | >100 mg |

2. Biological Activity

This compound exhibits significant biological activity as a covalent inhibitor of LAR phosphatase. Its mechanism involves time-dependent inhibition, which is pH-sensitive, showing different inhibitory potency at varying pH levels. For instance, the IC50 value at pH 6.5 is approximately 2.1 ± 0.2 μM , while at pH 7.5, it increases to 52 ± 10 nM .

Key Findings:

- Covalent Inhibition : this compound binds covalently to LAR phosphatase, with a KI value of 8 ± 3 μM and an inactivation rate constant kinact of 2.3 ± 0.4 min^{-1} at physiological conditions (pH 7.5, 37 °C) .

- Selectivity : The compound shows selective inhibition within the LAR subfamily of PTPs, making it a promising lead for therapeutic development against diseases where these enzymes play a critical role.

3. Case Studies on this compound Analogues

Recent studies have explored derivatives of this compound to enhance its inhibitory effects on other phosphatases such as PHPT1 (protein histidine phosphatase). Four out of seven analogs tested showed IC50 values below 5 μM , with the most potent analogue exhibiting an IC50 of 3.4 ± 0.7 μM . These analogues function as non-covalent, non-competitive inhibitors, differing from the original compound's mechanism.

Table 2: Inhibitory Potency of this compound Analogues

| Analogue | IC50 (μM) | Mechanism |

|---|---|---|

| IA1-8H2 | 3.4 ± 0.7 | Non-competitive |

| Other Analogs | <5 | Non-covalent |

4. Pharmacological Implications

The ability of this compound and its analogues to selectively inhibit PTPs suggests potential applications in treating various diseases, including cancer and metabolic disorders where aberrant PTP activity is implicated . The ongoing development of more efficient synthetic methods will facilitate further research into these compounds' therapeutic potentials.

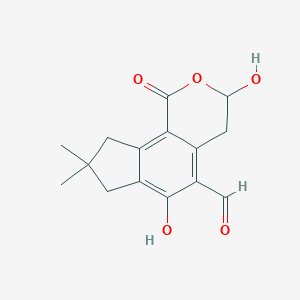

Propiedades

Número CAS |

18508-77-5 |

|---|---|

Fórmula molecular |

C15H16O5 |

Peso molecular |

276.28 g/mol |

Nombre IUPAC |

3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde |

InChI |

InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3 |

Clave InChI |

BDEDPKFUFGCVCJ-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |

SMILES canónico |

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |

Sinónimos |

3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde illudalic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.